3-Amino-1-(4,5-dibromofuran-2-yl)-2-methylpropan-1-ol is a chemical compound characterized by its unique molecular structure and potential applications in various fields. Its molecular formula is with a molecular weight of approximately 298.96 g/mol. This compound features an amino group, a hydroxyl group, and a dibromofuran moiety, which contribute to its chemical reactivity and biological activity .
Source: The compound is synthesized through various chemical reactions, primarily involving the bromination of furan derivatives. It is available from multiple chemical suppliers for research purposes .
Classification: 3-Amino-1-(4,5-dibromofuran-2-yl)-2-methylpropan-1-ol falls under the category of organic compounds, specifically as an amino alcohol. Its classification is significant for understanding its reactivity and potential interactions in biological systems.
The synthesis of 3-Amino-1-(4,5-dibromofuran-2-yl)-2-methylpropan-1-ol involves several key steps:
The molecular structure of 3-Amino-1-(4,5-dibromofuran-2-yl)-2-methylpropan-1-ol can be described as follows:
Property | Value |
---|---|
IUPAC Name | 3-amino-1-(4,5-dibromofuran-2-yl)-2-methylpropan-1-ol |
InChI | InChI=1S/C7H9Br2NO2/c1-4(3)7(12)6(8)5(9)10/h4,7,12H,3H2,1H3 |
InChI Key | XTNQGJKLLPORHQ-UHFFFAOYSA-N |
Canonical SMILES | CC(CN)C(C1=CC(=C(O1)Br)Br)O |
3-Amino-1-(4,5-dibromofuran-2-yl)-2-methylpropan-1-ol can undergo several significant chemical reactions:
The mechanism of action for 3-Amino-1-(4,5-dibromofuran-2-yl)-2-methylpropan-1-ol involves its interaction with biological targets:
These interactions can modulate enzyme activity or receptor binding, leading to various physiological effects .
The physical properties of 3-Amino-1-(4,5-dibromofuran-2-yl)-2-methylpropan-1-ol include:
Property | Value |
---|---|
Appearance | Typically a solid |
Solubility | Soluble in polar solvents |
The chemical properties encompass reactivity patterns:
Property | Value |
---|---|
Stability | Moderate stability under standard conditions |
Reactivity | Reactive due to functional groups present |
3-Amino-1-(4,5-dibromofuran-2-yl)-2-methylpropan-1-ol has diverse applications in scientific research:
CAS No.: 2322-77-2
CAS No.: 100572-96-1
CAS No.: 13463-39-3
CAS No.:
CAS No.: 73628-28-1
CAS No.: 668462-13-3